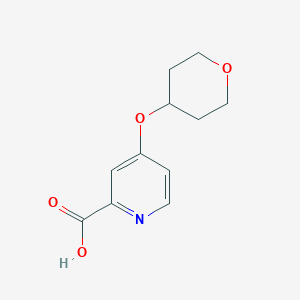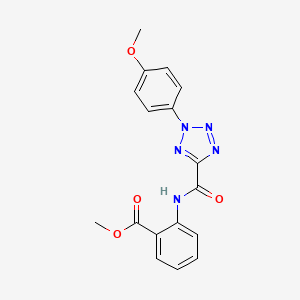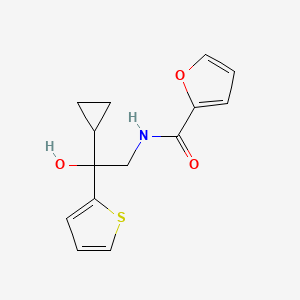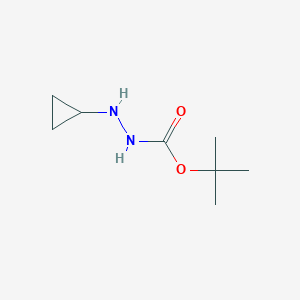
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Pyridine-2-carboxylic acid, a related compound, has been used as an effective catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
Mode of Action
It’s worth noting that pyridine-2-carboxylic acid acts as a catalyst in the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, leading to the regioselective production of pyrazolo[3,4-b]quinolinones .
Biochemical Pathways
The related compound, pyridine-2-carboxylic acid, is involved in the synthesis of pyrazolo[3,4-b]quinolinones .
实验室实验的优点和局限性
One of the major advantages of using 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid in scientific research is its specificity for certain signaling pathways, which allows researchers to selectively manipulate cellular processes of interest. However, the complex nature of these signaling pathways can also make it difficult to interpret the results of experiments using this compound, and further research is needed to fully understand its effects.
未来方向
There are many potential future directions for research on 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid, including investigating its effects on specific cellular processes, exploring its potential therapeutic applications, and developing new methods for synthesizing and studying this compound. Some specific areas of interest may include investigating the role of this compound in modulating immune function, exploring its potential as a cancer therapy, and developing new methods for targeting specific signaling pathways using this compound.
In conclusion, this compound is a promising compound that has the potential to contribute significantly to our understanding of cellular signaling pathways and their role in a variety of physiological processes. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid involves several steps, starting with the reaction of 2-pyridinecarboxylic acid with 4-chloromethyltetrahydrofuran. This reaction produces this compound chloride, which is then treated with sodium hydroxide to yield the final product, this compound.
科学研究应用
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. This compound has been shown to have a variety of effects on cellular signaling pathways, making it a promising tool for investigating the mechanisms underlying various physiological processes.
属性
IUPAC Name |
4-(oxan-4-yloxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)10-7-9(1-4-12-10)16-8-2-5-15-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOWIZPWTDQPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)
![(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2791149.png)
![7-(2-chlorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2791152.png)
![2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2'-indane]-3-carbonitrile](/img/structure/B2791153.png)
![2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2791154.png)
![tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2791157.png)
![Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2791162.png)
![ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate](/img/structure/B2791163.png)


